molecular formula C9H8BrNO B2836334 (4-Bromo-1H-indol-3-YL)methanol CAS No. 1158748-26-5

(4-Bromo-1H-indol-3-YL)methanol

Cat. No.: B2836334
CAS No.: 1158748-26-5
M. Wt: 226.073
InChI Key: ALSCHTQXMJNCJS-UHFFFAOYSA-N
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Description

(4-Bromo-1H-indol-3-YL)methanol is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-indol-3-YL)methanol typically involves the bromination of indole derivatives. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide . This method yields the desired compound in high yields under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-indol-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Scientific Research Applications

(4-Bromo-1H-indol-3-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-1H-indol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing cellular processes such as activation, proliferation, and apoptosis. It may also reduce oxidative stress and inhibit proinflammatory cytokines, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-1H-indol-3-YL)methanol is unique due to the presence of the bromine atom at the 4-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

(4-bromo-1H-indol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCHTQXMJNCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158748-26-5
Record name (4-bromo-1H-indol-3-yl)methanol
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